(1S)-(-)-Camphanic acid
Overview
Description
(1S)-(-)-Camphanic acid is a chiral compound that has been the subject of various studies due to its utility in the field of organic chemistry, particularly in enantiomer separation and as a building block for complex molecules. The compound's vibrational absorption and circular dichroism (VCD) spectra have been analyzed in different concentrations, revealing details about its conformation and behavior in solution . Additionally, it has been used to create ligands for transition-metal catalysis, demonstrating its versatility in synthetic applications . The acid has also been involved in selective fluorination reactions, leading to the production of new fluorinated derivatives with potential applications .
Synthesis Analysis
The synthesis of derivatives of (1S)-(-)-camphanic acid involves various chemical reactions. For instance, the esterification of lithium 2'-phosphanylbiphenyl-2-olates with (1S)-camphanoyl chloride leads to the formation of camphanoyloxy-biphenylphosphanes, which are useful in asymmetric catalysis . Another example is the treatment of (1S)-(-)-camphanic acid with sulfur tetrafluoride, which results in the formation of several fluorinated products, showcasing the reactivity of the acid in the presence of fluorinating agents .
Molecular Structure Analysis
The molecular structure of (1S)-(-)-camphanic acid and its derivatives has been elucidated using various techniques, including X-ray crystallography. The crystal structure of a particular ester derivative of (1S)-(-)-camphanic acid was determined to establish the relative and absolute configurations of the compound . This structural information is crucial for understanding the reactivity and properties of the acid and its derivatives.
Chemical Reactions Analysis
(1S)-(-)-Camphanic acid participates in a range of chemical reactions. Its ability to undergo selective fluorination with sulfur tetrafluoride to yield fluorinated camphor derivatives is one example of its chemical versatility . The acid's chloride derivative is also used for the resolution of hydroxyl-functional asymmetric phosphanes, highlighting its role in enantiomer separation .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1S)-(-)-camphanic acid are influenced by its molecular structure. The intramolecular hydrogen bonding between the hydroxyl and lactone groups in dilute solutions and the intermolecular hydrogen bonding in concentrated solutions affect its vibrational absorption and circular dichroism spectra . These properties are essential for understanding the behavior of the acid in various environments and for its application in synthesis and catalysis.
Scientific Research Applications
Vibrational Absorption and Circular Dichroism Studies
(Buffeteau et al., 2007) conducted studies on the vibrational absorption and circular dichroism (VCD) spectra of (-)-(1S,3R)-camphanic acid. They compared experimental spectra with density functional theory (DFT) absorption and VCD spectra, revealing insights into the acid's conformation and configuration in solution.
Derivatization Reagent for Stereoisomeric Separation
Camphanic acid chloride, closely related to (1S)-(-)-camphanic acid, is highlighted by (Licea-Perez et al., 2015) as an efficient chiral derivatization reagent. This property facilitates the separation of racemic drugs and stereoisomeric metabolites in biological matrices, enhancing drug metabolism and pharmacokinetic applications.
Self-Motion on Water with Surfactants
Research by (Nakata et al., 2006) investigates the self-motion of a camphanic acid disk on water, influenced by the presence of neutral surfactants like Triton X-100. This study provides insights into the interfacial behavior and motion dynamics of camphanic acid in different aqueous environments.
Structural Analysis and Crystallography
The synthesis and crystal structure of various camphanic acid derivatives, such as camphanic acid esters, have been explored. For example, (Zelder et al., 2001) describe the synthesis and X-ray diffraction analysis of a camphanic acid cyclodecynyl ester, contributing to the understanding of its molecular structure and potential applications.
Chiral Ligand Transformation and Framework Structures
(Zhang & Bu, 2008) discuss how the transformation of (S)-camphanic acid leads to the creation of new enantiopure unsaturated dicarboxylates. These compounds can form homochiral framework structures, demonstrating the acid's role in facilitating novel structural chemistry.
Resolution of Stereoisomers
The ability of (1S)-(-)-camphanic acid to resolve stereoisomers is a recurring theme in scientific research. For instance, (Lupi et al., 2022) utilized (1S)-(−)-camphanic acid for the efficient chemical resolution of racemic hydroxy substituted dithia-aza[4]helicenes.
Enantioseparation and Catalysis
The utility of (1S)-camphanic acid in enantioseparation and catalysis is demonstrated by (Brunner et al., 2001). They synthesized enantiomerically pure 2-pyridinyl-α-ethanols via diastereomeric camphanic esters, showcasing the acid's role in synthesizing chiral ligands.
Pharmaceutical Applications
In pharmaceutical research, (Jiang & Zhao, 2004) utilized (1S)-(-)-camphanic acid for the resolution of diastereomeric esters of a specific compound, contributing to the creation of enantiomerically pure pharmaceuticals.
Flavonoid Stereochemistry
(Philbin & Schwartz, 2007) developed a method using (1S)-(-)-camphanic acid for resolving the diastereomeric esters of flavanones. This highlights the acid's importance in studying the stereochemistry of biologically active flavonoids.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWKPGFLZGMMFX-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-(-)-Camphanic acid | |
CAS RN |
13429-83-9 | |
Record name | (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13429-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,7-trimethyl(2-oxabicyclo[2.2.1]hept-1-yl)carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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